Dodecanamide, N-[3-(4-morpholinyl)propyl]-
Description
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Properties
CAS No. |
66161-53-3 |
|---|---|
Molecular Formula |
C19H38N2O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)dodecanamide |
InChI |
InChI=1S/C19H38N2O2/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21-15-17-23-18-16-21/h2-18H2,1H3,(H,20,22) |
InChI Key |
QKJRNVLZJXENQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dodecanamide, N 3 4 Morpholinyl Propyl
Established Synthetic Routes and Reaction Mechanisms
The traditional synthesis of Dodecanamide (B72619), N-[3-(4-morpholinyl)propyl]- is a convergent process that relies on the separate preparation of the two key precursors: a dodecanoic acid derivative and N-(3-aminopropyl)morpholine, followed by their coupling to form the final amide bond.
Amide Bond Formation Strategies
The cornerstone of synthesizing Dodecanamide, N-[3-(4-morpholinyl)propyl]- is the formation of the amide bond between the carboxyl group of dodecanoic acid and the primary amine of N-(3-aminopropyl)morpholine. Several well-established methods are employed for this transformation.
One common approach involves the in situ activation of the carboxylic acid using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. This method avoids the need to isolate a more reactive acylating agent. ucl.ac.uk
Another prevalent strategy is the conversion of dodecanoic acid to a more reactive acyl halide , typically dodecanoyl chloride. This is often achieved by reacting the fatty acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with N-(3-aminopropyl)morpholine, usually in the presence of a base to neutralize the HCl byproduct. ucl.ac.uk
Direct thermal condensation is a simpler, though often less efficient, method that involves heating the carboxylic acid and amine at high temperatures to drive off water and form the amide bond. ucl.ac.uk This process can be facilitated by operating under pressure to increase the reaction temperature. google.com
| Strategy | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| In Situ Activation | EDC, HATU, T3P | Mild reaction conditions, high yields | Stoichiometric waste, high cost of reagents. ucl.ac.uk |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | High reactivity, cost-effective for large scale | Harsh reagents, generation of acidic byproducts. ucl.ac.uk |
| Direct Thermal Condensation | High temperature (150-300°C), pressure. google.com | Atom economical, no coupling agents | Requires high energy, may not be suitable for sensitive substrates. ucl.ac.uk |
Morpholine (B109124) Ring Incorporation Approaches
Cyanoethylation of Morpholine : Morpholine is reacted with acrylonitrile (B1666552) in an addition reaction to form 3-(4-morpholinyl)propanenitrile. This reaction is typically carried out under controlled temperature to manage its exothermic nature. google.com
Hydrogenation of the Nitrile : The resulting 3-(4-morpholinyl)propanenitrile is then reduced to yield N-(3-aminopropyl)morpholine. This reduction is a catalytic hydrogenation process, commonly employing catalysts like Raney Nickel or Raney Cobalt, under elevated pressure and temperature. google.comgoogle.com Promoters such as sodium carbonate may be used to enhance the reaction. google.com
The reaction sequence is as follows: Morpholine + Acrylonitrile → 3-(4-morpholinyl)propanenitrile 3-(4-morpholinyl)propanenitrile + H₂/Catalyst → N-(3-aminopropyl)morpholine google.com
Fatty Chain Functionalization
Chemical derivatization of the dodecyl chain of Dodecanamide, N-[3-(4-morpholinyl)propyl]- is typically achieved by modifying the dodecanoic acid (lauric acid) precursor prior to the amidation step. Dodecanoic acid, a 12-carbon saturated fatty acid, offers several avenues for functionalization. wikipedia.org3dchem.com
The reactions available for modifying the fatty acid chain include:
Conversion to Ketones : Dodecanoic acid can be converted to the symmetrical ketone, laurone. wikipedia.org
Transesterification : It can undergo transesterification with other alcohols, such as vinyl acetate. wikipedia.org
α-Sulfonation : Reaction with sulfur trioxide can introduce a sulfonic acid group at the alpha position. wikipedia.org
These modifications allow for the introduction of different functional groups onto the fatty acid backbone, which, after amidation, would result in a range of functionalized derivatives of the target compound.
Novel Synthetic Route Development and Optimization
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for amide bond formation, which are applicable to the synthesis of Dodecanamide, N-[3-(4-morpholinyl)propyl]-.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce or eliminate hazardous substances in chemical processes. nih.gov For amide synthesis, this translates to developing solvent-free methods and utilizing environmentally benign catalysts.
A notable green method involves the boric acid-catalyzed reaction between a carboxylic acid and urea . This solvent-free approach proceeds by triturating the reactants and then applying direct heat, leading to high reaction rates and good yields. researchgate.net Urea serves as an in-situ source of ammonia. researchgate.net
Enzymatic synthesis represents another significant green approach. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the direct amidation of free carboxylic acids and amines in anhydrous organic media. nih.gov These enzymatic methods offer high selectivity and operate under mild conditions, often without the need for extensive product purification. nih.gov
| Approach | Catalyst/Medium | Key Principles | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Boric Acid | Avoids hazardous solvents, high atom economy, rapid reaction. | researchgate.net |
| Enzymatic Catalysis | Candida antarctica lipase B (CALB) | Biocatalysis, mild conditions, high selectivity, reduced by-products. | nih.gov |
| Direct Ester Amidation | NaOH / NH₄Cl | Uses renewable fatty esters (oils) directly, low temperature (50°C), catalyst-free. | sciencepublishinggroup.com |
Catalytic Methodologies for Enhanced Efficiency
To improve the efficiency of amide synthesis, various catalytic systems have been developed. These methods often require lower catalyst loadings and operate under milder conditions than traditional stoichiometric approaches. ucl.ac.uk
Metal-catalyzed reactions have shown significant promise. For instance, a water-soluble porphyrazinato copper(II) complex has been used to catalyze the one-pot synthesis of N-substituted amides from nitriles and primary amines in refluxing water, offering a green and recyclable catalytic system. scielo.br Zirconium-based catalysts have also been employed for the direct formation of amides from unactivated carboxylic acids and amines. rsc.org
Boronic acids have emerged as effective organocatalysts for direct amidation. These reactions typically proceed by removing water azeotropically and are compatible with a wide range of substrates. ucl.ac.uk The use of catalysts avoids the generation of large amounts of stoichiometric waste associated with traditional coupling reagents. ucl.ac.uk
Stereoselective Synthesis Considerations
Dodecanamide, N-[3-(4-morpholinyl)propyl]- is an achiral molecule, meaning it does not have any stereocenters and therefore does not exist as different stereoisomers. nih.gov As a result, stereoselective synthesis is not a consideration for the preparation of this specific compound.
However, stereoselectivity would become a critical factor in the synthesis of derivatives of Dodecanamide, N-[3-(4-morpholinyl)propyl]- where chiral centers are introduced. For instance, if the morpholine ring, the propyl linker, or the fatty amide moiety were to be substituted with groups that create a stereocenter, then stereoselective synthetic methods would be necessary to control the spatial arrangement of atoms in the molecule. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to favor the formation of one stereoisomer over another.
Chemical Derivatization Strategies and Analogue Synthesis
The chemical structure of Dodecanamide, N-[3-(4-morpholinyl)propyl]- offers several sites for modification to generate a diverse range of analogues. These derivatization strategies can be systematically explored by considering modifications of the three main components of the molecule: the fatty amide moiety, the propyl linker, and the morpholine ring.
The dodecanamide portion of the molecule can be readily modified by varying the length of the fatty acid chain. This allows for the synthesis of a homologous series of N-[3-(4-morpholinyl)propyl] amides. The general synthesis involves the amidation of 3-morpholinopropan-1-amine with a fatty acid or its activated derivative (e.g., acyl chloride or ester).
For example, analogues with different fatty acid chains can be synthesized to investigate the effect of lipophilicity on the molecule's properties.
| Compound Name | Fatty Acid Chain Length | Molecular Formula |
| Decanamide, N-[3-(4-morpholinyl)propyl]- | C10 | C₁₇H₃₄N₂O₂ |
| Dodecanamide, N-[3-(4-morpholinyl)propyl]- | C12 | C₁₉H₃₈N₂O₂ |
| Tetradecanamide, N-[3-(4-morpholinyl)propyl]- | C14 | C₂₁H₄₂N₂O₂ nih.gov |
| Hexadecanamide, N-[3-(4-morpholinyl)propyl]- | C16 | C₂₃H₄₆N₂O₂ |
This table is generated based on the principles of organic chemistry and the provided data for the C14 analogue.
The three-carbon propyl linker between the amide and the morpholine ring can be altered in several ways. The length of the linker can be extended or shortened by using different aminoalkylmorpholine starting materials. For instance, using N-(2-aminoethyl)morpholine would result in an ethyl linker, while using N-(4-aminobutyl)morpholine would yield a butyl linker.
Furthermore, the propyl linker itself can be substituted to introduce new functional groups or to create chiral centers. This could be achieved by starting with a substituted aminopropylmorpholine.
| Linker Variation | Starting Amine | Resulting Analogue Structure |
| Ethyl Linker | N-(2-aminoethyl)morpholine | Dodecanamide, N-[2-(4-morpholinyl)ethyl]- |
| Propyl Linker | N-(3-aminopropyl)morpholine | Dodecanamide, N-[3-(4-morpholinyl)propyl]- |
| Butyl Linker | N-(4-aminobutyl)morpholine | Dodecanamide, N-[4-(4-morpholinyl)butyl]- |
| Substituted Propyl Linker | e.g., 3-amino-1-phenylpropan-1-ol | Dodecanamide, N-[3-hydroxy-3-phenylpropyl]morpholine |
This table illustrates potential structural variations based on synthetic accessibility of precursors.
The morpholine ring is a versatile heterocyclic moiety that can be replaced with other cyclic amines to explore the impact of the ring's size, heteroatom composition, and basicity. Common replacements for the morpholine ring include piperidine, piperazine, and pyrrolidine. The synthesis would follow a similar amidation reaction, but with the corresponding N-(3-aminopropyl) derivative of the desired heterocycle.
Additionally, the morpholine ring itself can be substituted. For instance, cis- or trans-2,6-dimethylmorpholine could be used to introduce stereochemical complexity and to probe the steric requirements of biological targets.
| Heterocyclic Analogue | Starting Diamine |
| Piperidine Analogue | N-(3-aminopropyl)piperidine |
| Piperazine Analogue | 1-(3-aminopropyl)piperazine |
| Pyrrolidine Analogue | N-(3-aminopropyl)pyrrolidine |
| Substituted Morpholine Analogue | 3-(2,6-dimethylmorpholino)propan-1-amine |
This table provides examples of how the morpholine ring can be diversified in analogues of the target compound.
Molecular Interaction Research of Dodecanamide, N 3 4 Morpholinyl Propyl
Investigations of Interfacial Activity and Membrane Interactions
No specific experimental studies on the interfacial activity or membrane interactions of Dodecanamide (B72619), N-[3-(4-morpholinyl)propyl]- were identified in the public domain. The discussion below is based on the general physicochemical principles of amphiphilic molecules with similar structural features.
Liposomal and Model Membrane Studies
There are currently no published studies investigating the interaction of Dodecanamide, N-[3-(4-morpholinyl)propyl]- with liposomes or other model membranes.
Based on its chemical structure, the compound is classified as an amphiphile, possessing a long, hydrophobic dodecyl (C12) tail and a polar, hydrophilic headgroup composed of a propyl chain linked to a morpholine (B109124) ring. This amphiphilic nature strongly suggests that it would interact with lipid bilayers. chemeo.com It is hypothesized that the hydrophobic tail would readily partition into the nonpolar core of a phospholipid membrane, while the polar morpholinylpropyl headgroup would remain at the lipid-water interface, interacting with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous environment. nih.gov Such an insertion could potentially alter the physical properties of the membrane, such as its fluidity, thickness, and permeability. However, without experimental data from techniques like differential scanning calorimetry (DSC), fluorescence spectroscopy, or neutron/X-ray scattering, the precise effects remain speculative.
Surface Chemistry and Adsorption Phenomena
Specific data regarding the surface chemistry and adsorption behavior of Dodecanamide, N-[3-(4-morpholinyl)propyl]-, such as its critical micelle concentration (CMC) or surface tension reduction capabilities, are not available in scientific literature.
As a surfactant, it is expected to exhibit surface activity by adsorbing at the air-water interface, which would lower the surface tension of water. At concentrations above a theoretical CMC, the molecules would likely self-assemble into micelles in aqueous solutions to minimize the unfavorable contact between their hydrophobic tails and water. The position of the amide group within the alkyl chain can significantly influence the stability and phase behavior of monolayers formed at the air-water interface. researchgate.net Small changes in the chemical structure of similar amide amphiphiles, such as the position of substituents on the amide group, have been shown to cause large differences in monolayer phase behavior. nih.gov
Below is a hypothetical data table illustrating the kind of parameters that would be determined in such a study for a typical nonionic surfactant with a similar structure.
Hypothetical Surface Activity Parameters
| Parameter | Value | Conditions |
| Critical Micelle Concentration (CMC) | ~0.1 - 0.5 mM | 25°C, in deionized water |
| Surface Tension at CMC (γ_cmc) | ~30 - 35 mN/m | 25°C, in deionized water |
| Area per Molecule at Interface (A_min) | ~40 - 50 Ų/molecule | Calculated from surface tension data |
Enzyme Inhibition and Modulation Studies (In Vitro Context)
No direct experimental evidence from in vitro studies on the enzyme inhibition or modulation activity of Dodecanamide, N-[3-(4-morpholinyl)propyl]- was found during the literature search. The morpholine ring is a versatile scaffold that, when appropriately substituted, can possess a wide range of biological activities and is a component in certain enzyme active-site inhibitors. nih.gov
Exploration of Metalloendopeptidase Interactions
There are no available research findings on the interaction between Dodecanamide, N-[3-(4-morpholinyl)propyl]- and metalloendopeptidases. While the structure-activity relationships of various non-peptidic inhibitors for zinc-dependent aminopeptidases have been explored, compounds with this specific structure have not been reported in such studies. nih.gov Any potential interaction would be purely speculative without supporting experimental screening data.
Carbonic Anhydrase Inhibition Profiles
No studies investigating the inhibitory effects of Dodecanamide, N-[3-(4-morpholinyl)propyl]- on any of the 16 known human carbonic anhydrase (CA) isoforms have been published.
While compounds containing a morpholine moiety have been investigated as CA inhibitors, potent inhibition typically requires the presence of a specific zinc-binding group (ZBG), most commonly a primary sulfonamide (-SO₂NH₂). rsc.orgnih.gov Dodecanamide, N-[3-(4-morpholinyl)propyl]- lacks this classical ZBG. Although some compounds can inhibit CAs through alternative mechanisms, there is no basis to suggest this compound would be an effective inhibitor without experimental validation. mdpi.com
For illustrative purposes, the following table shows how inhibition data for a hypothetical compound against key CA isoforms would be presented.
Example Carbonic Anhydrase Inhibition Profile (Hypothetical Data)
| Isoform | Inhibition Constant (Kᵢ) |
| hCA I | >10,000 nM |
| hCA II | 8,500 nM |
| hCA IX | 1,200 nM |
| hCA XII | 950 nM |
Other Enzyme Systems Under Investigation
A comprehensive search of scientific databases yielded no studies on the activity of Dodecanamide, N-[3-(4-morpholinyl)propyl]- against other enzyme systems. While long-chain fatty acid amides have been noted for their biological activities, including potential analgesic properties and interactions with enzymes like fatty acid amide hydrolase (FAAH), no such research has been extended to this specific molecule. researchgate.netajol.info
Receptor Binding Profiling (Non-Human or Molecular Level)
The study of Dodecanamide, N-[3-(4-morpholinyl)propyl]- at the molecular level has revealed a specific mechanism of action related to the functional inhibition of a key enzyme involved in lipid metabolism. Research in this area has focused on its interaction with acid sphingomyelinase (ASM), classifying it as a Functional Inhibitor of Acid SphingoMyelinAse (FIASMA).
Research has identified Dodecanamide, N-[3-(4-morpholinyl)propyl]- as a functional inhibitor of acid sphingomyelinase (ASM). nih.govmdpi.com Unlike direct inhibitors that bind to the enzyme's active site, this compound operates through a distinct mechanism. nih.gov As a cationic amphiphilic molecule, it belongs to a class of substances that can accumulate within lysosomes. nih.govfrontiersin.org This accumulation leads to the detachment of ASM from the inner lysosomal membrane. nih.govfrontiersin.org Following this displacement, the enzyme undergoes proteolytic degradation and inactivation. nih.gov This mode of action, termed functional inhibition, results in a decrease in the enzyme's activity not by direct competitive binding but by removing the enzyme from its site of action. nih.govnih.gov
The shared physicochemical properties of FIASMAs, including being weakly basic and lipophilic, are crucial for this mechanism of action. mdpi.com This functional inhibition of ASM has been described as a previously unknown feature for a number of small drug-like molecules, with potential implications for conditions associated with elevated ASM activity. nih.govmdpi.com
| Target | System/Assay | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Acid Sphingomyelinase (ASM) | Cell-based functional assays | Reduction of ASM activity | Functional inhibition through displacement from the lysosomal membrane and subsequent degradation |
Detailed biophysical characterization of the direct binding interaction between Dodecanamide, N-[3-(4-morpholinyl)propyl]- and acid sphingomyelinase is not extensively documented in publicly available literature. Techniques such as surface plasmon resonance or isothermal titration calorimetry, which would provide quantitative data on binding affinity (KD), and association (kon) and dissociation (koff) rate constants, have not been specifically reported for this compound.
While the functional consequences of the interaction are established, the precise thermodynamic and kinetic parameters of the initial association with cellular membranes or the enzyme itself remain to be fully elucidated. Computational studies involving molecular docking have been performed on the broader class of FIASMAs to predict binding affinities with ASM. mdpi.com For instance, a study on a library of 257 FIASMAs reported binding affinity scores for several compounds within the class, though specific data for Dodecanamide, N-[3-(4-morpholinyl)propyl]- was not detailed. mdpi.com These computational approaches suggest potential binding interactions, but they await experimental validation for this specific molecule. mdpi.com
| Biophysical Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Affinity (KD) | Data not available | N/A | N/A |
| Association Rate (kon) | Data not available | N/A | N/A |
| Dissociation Rate (koff) | Data not available | N/A | N/A |
| Thermodynamic Parameters (ΔH, ΔS) | Data not available | N/A | N/A |
Biological Systems Research of Dodecanamide, N 3 4 Morpholinyl Propyl in Vitro and Non Mammalian Contexts
Antimicrobial Activity Investigations
Despite a thorough review of scientific databases and literature, no specific studies detailing the antimicrobial activity of Dodecanamide (B72619), N-[3-(4-morpholinyl)propyl]- were identified. The following subsections reflect this lack of available data.
No published research was found that specifically investigates the antibacterial efficacy of Dodecanamide, N-[3-(4-morpholinyl)propyl]- against any model microorganisms. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity can be provided.
Table 1: Antibacterial Efficacy of Dodecanamide, N-[3-(4-morpholinyl)propyl]- (No data available)
| Model Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Data not available | Data not available | Data not available |
There is currently no available scientific literature that reports on the antifungal properties of Dodecanamide, N-[3-(4-morpholinyl)propyl]- in fungal cultures. Consequently, its efficacy against fungal pathogens remains uncharacterized.
Table 2: Antifungal Properties of Dodecanamide, N-[3-(4-morpholinyl)propyl]- (No data available)
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Data not available | Data not available | Data not available |
No studies were found that investigate the mechanistic aspects of how Dodecanamide, N-[3-(4-morpholinyl)propyl]- might interact with or disrupt microbial membranes. Research in this area is necessary to understand its potential mode of antimicrobial action.
Cellular Responses in Non-Human Cell Line Models
The scientific literature lacks studies on the cellular responses of non-human cell lines to Dodecanamide, N-[3-(4-morpholinyl)propyl]-. The subsequent sections highlight the absence of research in these specific areas.
No data from cytotoxicity or cell viability assays for Dodecanamide, N-[3-(4-morpholinyl)propyl]- in any non-human cell lines have been published. Therefore, its potential cytotoxic effects and its impact on cell viability are unknown.
Table 3: Cytotoxicity of Dodecanamide, N-[3-(4-morpholinyl)propyl]- in Non-Human Cell Lines (No data available)
| Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
There are no available in vitro studies that have examined the effects of Dodecanamide, N-[3-(4-morpholinyl)propyl]- on the cell cycle of any cell line. Research is needed to determine if this compound has any cell cycle modulating activities.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
Structure-Activity Relationships in Biological SystemsNo research is available that explores how the chemical structure of Dodecanamide, N-[3-(4-morpholinyl)propyl]- and its analogues relates to their biological activity.
It is possible that research on this compound exists in proprietary databases of pharmaceutical companies or research institutions but has not been made public. Until such data is published, a comprehensive and scientifically accurate article on the biological systems research of Dodecanamide, N-[3-(4-morpholinyl)propyl]- cannot be compiled.
Computational and Theoretical Chemistry of Dodecanamide, N 3 4 Morpholinyl Propyl
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as Dodecanamide (B72619), N-[3-(4-morpholinyl)propyl]-, and a macromolecular target, typically a protein. gyanvihar.orgmdpi.com These methods are fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.
Predicting the interaction between Dodecanamide, N-[3-(4-morpholinyl)propyl]- and its potential biological targets is a critical step in elucidating its pharmacological profile. Computational approaches to predict these interactions can be broadly categorized as ligand-based and structure-based methods. nih.gov
Ligand-Based Methods: In the absence of a known 3D structure of a target, methods can be employed that rely on the principle that structurally similar molecules often exhibit similar biological activities. nih.gov By comparing Dodecanamide, N-[3-(4-morpholinyl)propyl]- to a database of compounds with known activities, potential targets can be inferred.
Structure-Based Methods (Molecular Docking): When the three-dimensional structure of a potential protein target is known, molecular docking can be used to predict the preferred orientation and binding affinity of Dodecanamide, N-[3-(4-morpholinyl)propyl]- within the protein's binding site. gyanvihar.orgresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. oup.com For a molecule like Dodecanamide, N-[3-(4-morpholinyl)propyl]-, with its flexible dodecyl chain and morpholine (B109124) ring, docking studies would explore how these different moieties contribute to binding. The morpholine group, for instance, could participate in hydrogen bonding or electrostatic interactions, while the long aliphatic chain might engage in hydrophobic interactions. gyanvihar.org
A hypothetical docking study of Dodecanamide, N-[3-(4-morpholinyl)propyl]- against a putative protein target could yield results such as those presented in the interactive table below.
| Putative Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Fatty Acid Amide Hydrolase | -9.2 | Ser241, Ser217, Lys142 | Hydrogen Bond, van der Waals |
| Peroxisome Proliferator-Activated Receptor Alpha | -7.9 | Tyr464, His440, Ser280 | Pi-Alkyl, Hydrogen Bond |
Note: The data in this table is purely illustrative and intended to demonstrate the type of information that would be generated from a molecular docking study. It is not based on experimental results for Dodecanamide, N-[3-(4-morpholinyl)propyl]-.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.melibretexts.org For a flexible molecule like Dodecanamide, N-[3-(4-morpholinyl)propyl]-, understanding its conformational preferences is crucial as the bioactive conformation (the shape it adopts when binding to a target) may not be its lowest energy state in solution. fiveable.me
Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. fastercapital.com Techniques such as systematic or stochastic conformational searches can generate a multitude of possible conformations. slideshare.net For each conformation, the potential energy is calculated using molecular mechanics or quantum mechanics methods. The results can be visualized as a potential energy landscape, where valleys represent stable conformations and peaks represent transition states. fastercapital.com
Key rotatable bonds in Dodecanamide, N-[3-(4-morpholinyl)propyl]- that would be central to a conformational analysis include the bonds within the propyl linker and the amide bond. The analysis would reveal the most probable shapes the molecule can adopt in different environments (e.g., in a polar solvent versus a nonpolar lipid bilayer).
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.orgnih.gov
The first step in QSAR modeling is to numerically represent the chemical structure of the molecules using molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's physicochemical properties. For Dodecanamide, N-[3-(4-morpholinyl)propyl]-, a wide range of descriptors would be calculated, falling into several categories: researchgate.netucsb.edu
1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices that describe molecular branching and connectivity, as well as counts of functional groups and structural fragments.
3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors of molecular shape and size.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges. acs.org
An illustrative table of some molecular descriptors that could be calculated for Dodecanamide, N-[3-(4-morpholinyl)propyl]- is provided below.
| Descriptor Class | Descriptor Name | Hypothetical Value |
| Constitutional (1D) | Molecular Weight | 326.52 g/mol |
| Constitutional (1D) | Number of Rotatable Bonds | 15 |
| Topological (2D) | Wiener Index | 1845 |
| Geometrical (3D) | Molecular Surface Area | ~450 Ų |
| Electronic (Quantum) | LogP (Octanol-Water Partition Coefficient) | ~4.5 |
| Electronic (Quantum) | Dipole Moment | ~3.2 D |
Note: The values in this table are estimates and for illustrative purposes only.
Once a set of molecular descriptors has been calculated for a series of related compounds with known biological activities, statistical methods are used to build a QSAR model. parssilico.commalvernpanalytical.com This model takes the form of a mathematical equation that relates the descriptors to the activity. nih.gov Common methods for building these models include multiple linear regression, partial least squares, and various machine learning algorithms like support vector machines and random forests. cas.orgnih.gov
A hypothetical QSAR study on a series of N-alkyl-morpholine derivatives could lead to a predictive model for a specific biological activity. Such a model would allow for the virtual screening of new, yet-to-be-synthesized compounds to prioritize those with the highest predicted activity. optibrium.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. manchester.ac.uk An MD simulation would provide detailed insight into the dynamic behavior of Dodecanamide, N-[3-(4-morpholinyl)propyl]- in a simulated biological environment, such as in water or embedded within a lipid bilayer mimicking a cell membrane. nih.govresearchgate.net
Given its amphiphilic nature, with a long hydrophobic tail and a polar head group containing the morpholine and amide functionalities, MD simulations would be particularly useful for studying its interaction with cell membranes. aip.org The simulation would start with a defined system, for example, one molecule of Dodecanamide, N-[3-(4-morpholinyl)propyl]- placed near a model lipid bilayer. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a period of time, typically nanoseconds to microseconds.
Such simulations could reveal:
Whether the molecule spontaneously inserts into the membrane.
Its preferred orientation and depth of penetration within the bilayer.
The effect of the molecule on the structural properties of the membrane, such as its thickness, fluidity, and order parameters of the lipid tails. nih.gov
The formation of specific interactions, such as hydrogen bonds between the morpholine oxygen and the lipid headgroups.
The results of MD simulations would provide a dynamic and detailed picture of the molecular interactions that are not accessible through static modeling techniques, offering valuable insights into the potential mechanisms of action of Dodecanamide, N-[3-(4-morpholinyl)propyl]- at the cellular level.
Dynamic Behavior in Solvation and Membrane Environments
The amphiphilic nature of Dodecanamide, N-[3-(4-morpholinyl)propyl]-, with its long hydrophobic dodecyl tail and polar morpholinylpropyl headgroup, dictates its behavior in different environments. Molecular dynamics (MD) simulations are a powerful tool to investigate these dynamics at an atomic level.
In aqueous solvation, the molecule is expected to exhibit behavior aimed at minimizing the unfavorable interactions between its hydrophobic tail and water molecules. MD simulations would likely show the dodecyl chain adopting a collapsed conformation to reduce its exposed surface area. The polar morpholinylpropyl headgroup, containing ether and amine functionalities, would readily form hydrogen bonds with surrounding water molecules, anchoring the molecule in the solvent.
When introduced into a lipid membrane environment, a different dynamic behavior is anticipated. MD simulations of similar long-chain fatty acid amides interacting with lipid bilayers have shown that these molecules tend to insert their hydrophobic tails into the hydrophobic core of the membrane, while the polar headgroup remains at the lipid-water interface. researchgate.netmdpi.com For Dodecanamide, N-[3-(4-morpholinyl)propyl]-, the dodecyl tail would align with the lipid acyl chains within the bilayer. nih.gov The orientation and depth of insertion would be influenced by the specific lipid composition of the membrane. The morpholinylpropyl headgroup would likely reside near the phospholipid headgroups, potentially forming hydrogen bonds and electrostatic interactions. The flexibility of the propyl linker would allow the morpholine ring to adopt various orientations at the interface. These simulations can also reveal the impact of the compound on membrane properties, such as fluidity and thickness. mdpi.com
| Parameter | Predicted Behavior in Aqueous Solution | Predicted Behavior in Lipid Membrane |
| Dodecyl Tail Conformation | Collapsed to minimize hydrophobic exposure | Extended and aligned with lipid acyl chains |
| Morpholinylpropyl Headgroup | Engaged in hydrogen bonding with water | Positioned at the lipid-water interface |
| Overall Orientation | Random, driven by solvation of the headgroup | Anchored, with tail in the membrane core |
| Effect on Environment | Minimal disruption of bulk water structure | Potential for local membrane fluidization or ordering |
Binding Kinetics and Stability Predictions
Understanding the binding kinetics of Dodecanamide, N-[3-(4-morpholinyl)propyl]- to a potential biological target is crucial for assessing its functional activity. Computational methods have become increasingly valuable in predicting association (k_on) and dissociation (k_off) rates, which together determine the binding affinity. nih.gov
Various advanced MD simulation techniques can be employed to predict binding kinetics. nih.gov Methods like steered MD (SMD) and random acceleration MD (RAMD) can be used to simulate the unbinding process, providing insights into the dissociation pathways and potential energy barriers. nih.gov From multiple unbinding simulations, it is possible to estimate the residence time of the compound in a binding pocket, which is inversely related to k_off. nih.gov
For predicting the absolute binding free energy and stability of the bound complex, methods such as free energy perturbation (FEP) and thermodynamic integration (TI) are the gold standard. These calculations, however, are computationally intensive. A more common approach to estimate binding stability is the use of molecular mechanics-based scoring functions, such as MM/PBSA and MM/GBSA, which calculate the binding free energy by combining molecular mechanics energy terms with solvation energy contributions.
Markov State Models (MSMs) offer a powerful framework for analyzing a large number of shorter MD simulations to compute thermodynamic and kinetic properties of molecular systems. nih.gov By constructing an MSM from simulations of Dodecanamide, N-[3-(4-morpholinyl)propyl]- interacting with a target, one could predict not only the binding affinity but also the rates of association and dissociation.
| Computational Method | Predicted Application for Dodecanamide, N-[3-(4-morpholinyl)propyl]- | Key Predicted Parameters |
| Steered MD (SMD) | Simulating the forced unbinding from a target protein. | Unbinding pathway, relative binding strength. |
| τ-Random Acceleration MD (τRAMD) | Estimating residence time in a binding pocket. nih.gov | Residence time, qualitative k_off ranking. nih.gov |
| MM/PBSA & MM/GBSA | Calculating the binding free energy of the protein-ligand complex. | ΔG_bind, stability of the bound state. |
| Markov State Models (MSM) | Analyzing ensembles of short simulations to model long-timescale kinetics. nih.gov | k_on, k_off, binding affinity. |
Electronic Structure Calculations
Electronic structure calculations, primarily using Density Functional Theory (DFT), provide a detailed understanding of the intrinsic properties of Dodecanamide, N-[3-(4-morpholinyl)propyl]-. These calculations can predict its reactivity and spectroscopic characteristics.
Reactivity Prediction and Reaction Pathway Analysis
DFT calculations can be used to determine a range of molecular properties that are indicative of chemical reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. scielo.org.mx
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. For Dodecanamide, N-[3-(4-morpholinyl)propyl]-, the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the morpholine ring are expected to be nucleophilic (electron-rich) sites, while the hydrogen atom of the amide group and the protons on the carbons adjacent to the heteroatoms would be electrophilic (electron-poor) sites.
Furthermore, DFT can be employed to analyze potential reaction pathways, such as hydrolysis of the amide bond. figshare.com By calculating the geometries and energies of reactants, transition states, and products, the activation energy and reaction thermodynamics can be determined, providing a comprehensive understanding of the reaction mechanism at a molecular level. nih.gov
| Descriptor | Predicted Information for Dodecanamide, N-[3-(4-morpholinyl)propyl]- |
| HOMO/LUMO Energies | Insights into electron-donating and accepting capabilities. |
| HOMO-LUMO Gap | Indication of chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites. |
| Global Reactivity Descriptors | Quantitative prediction of overall chemical reactivity. |
| Transition State Calculations | Elucidation of reaction mechanisms and activation energies. |
Advanced Analytical Methodologies Research for Dodecanamide, N 3 4 Morpholinyl Propyl
Mass Spectrometry (MS) Characterization and Quantification Strategies[8],
High-Resolution Mass Spectrometry for Metabolite Profiling (in non-human systems)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and quantification of metabolites in biological systems. ijpras.com In non-human in vitro and in vivo studies, HRMS, often coupled with liquid chromatography (LC), provides the accuracy and sensitivity needed to detect and identify novel metabolites of xenobiotics like Dodecanamide (B72619), N-[3-(4-morpholinyl)propyl]-. ijpras.com
Hypothetical Metabolite Profiling:
Anticipated Mass Spectrometry Fragmentation Pattern:
The fragmentation pattern of the parent compound and its potential metabolites under mass spectrometric analysis is critical for their identification. Based on the structure of Dodecanamide, N-[3-(4-morpholinyl)propyl]-, key fragmentation pathways can be predicted. Cleavage of the amide bond is a common fragmentation route for amides, which would result in the formation of characteristic ions.
A plausible fragmentation of the protonated molecule [M+H]⁺ of Dodecanamide, N-[3-(4-morpholinyl)propyl]- would involve the cleavage of the amide bond, leading to the formation of the dodecanoyl cation and a protonated N-[3-(4-morpholinyl)propyl]amine fragment. Further fragmentation of the morpholinylpropyl moiety would also be expected.
Table 1: Predicted Major Mass Fragments of Dodecanamide, N-[3-(4-morpholinyl)propyl]- and Potential Metabolites
| Compound | Proposed Structure | Predicted [M+H]⁺ | Key Fragment Ions (m/z) | Putative Identification of Fragments |
| Parent Compound | Dodecanamide, N-[3-(4-morpholinyl)propyl]- | 327.3061 | 183.1594, 145.1335, 100.0862 | Dodecanoyl cation, [N-[3-(4-morpholinyl)propyl]amine + H]⁺, Morpholinomethyl cation |
| Hydroxylated Metabolite | Hydroxy-dodecanamide, N-[3-(4-morpholinyl)propyl]- | 343.3010 | 199.1543, 145.1335, 100.0862 | Hydroxy-dodecanoyl cation, [N-[3-(4-morpholinyl)propyl]amine + H]⁺, Morpholinomethyl cation |
| N-dealkylated Metabolite | Dodecanamide | 200.1991 | 183.1594 | Dodecanoyl cation |
| Morpholine (B109124) Ring-Opened Metabolite | Carboxyethyl-dodecanamide derivative | 359.2959 | 183.1594, 177.1023 | Dodecanoyl cation, Carboxyethyl-propylamine fragment |
Note: The m/z values are predicted based on theoretical calculations and fragmentation patterns of analogous compounds.
Advanced Spectroscopic Methodologies for Structural Elucidation Research
Advanced spectroscopic techniques are fundamental for the unambiguous structural elucidation of organic molecules. For Dodecanamide, N-[3-(4-morpholinyl)propyl]-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR), and Raman spectroscopy would provide a comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Advancements
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, experimentally determined NMR dataset for Dodecanamide, N-[3-(4-morpholinyl)propyl]- is not publicly available, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the dodecanamide chain and the N-[3-(4-morpholinyl)propyl] group.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all proton and carbon signals and confirming the connectivity of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Dodecanamide, N-[3-(4-morpholinyl)propyl]-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Amide) | - | ~173 |
| N-H (Amide) | ~6.0-7.0 (broad) | - |
| α-CH₂ (to C=O) | ~2.2 | ~39 |
| β-CH₂ (to C=O) | ~1.6 | ~26 |
| -(CH₂)₈- (in chain) | ~1.2-1.4 | ~29-30 |
| Terminal CH₃ | ~0.9 | ~14 |
| N-CH₂ (propyl) | ~3.3 | ~40 |
| -CH₂- (propyl, middle) | ~1.7 | ~27 |
| N-CH₂ (propyl, to morpholine) | ~2.4 | ~58 |
| O-(CH₂)₂ (morpholine) | ~3.7 | ~67 |
| N-(CH₂)₂ (morpholine) | ~2.5 | ~54 |
Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of Dodecanamide, N-[3-(4-morpholinyl)propyl]- is expected to show characteristic absorption bands for the amide group. The N-H stretching vibration would appear as a medium to strong band around 3300 cm⁻¹. The C=O stretching (Amide I band) would be a strong absorption near 1640 cm⁻¹, and the N-H bending (Amide II band) would be a strong band around 1550 cm⁻¹. spectroscopyonline.com The C-N stretching of the amide and the morpholine group would appear in the fingerprint region. The long alkyl chain would be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H stretching and bending vibrations of the alkyl chain are typically strong in Raman spectra. The C=O stretch of the amide group would also be observable. Raman spectroscopy can be particularly useful for studying the conformational properties of the long alkyl chain.
Table 3: Characteristic IR and Raman Bands for Dodecanamide, N-[3-(4-morpholinyl)propyl]-
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 | Weak |
| C-H (Alkyl) | Stretching | 2850-2960 | Strong |
| C=O (Amide I) | Stretching | ~1640 | Moderate |
| N-H (Amide II) | Bending | ~1550 | Weak |
| C-H (Alkyl) | Bending | ~1465 | Moderate |
| C-N (Amide/Morpholine) | Stretching | 1200-1350 | Moderate |
| C-O-C (Morpholine) | Stretching | ~1115 | Weak |
Note: The expected frequencies are based on typical values for these functional groups.
Future Perspectives and Emerging Research Avenues for Dodecanamide, N 3 4 Morpholinyl Propyl
Novel Applications in Materials Science and Engineering
Currently, there is a notable absence of dedicated research on the applications of Dodecanamide (B72619), N-[3-(4-morpholinyl)propyl]- in materials science and engineering. The potential for this compound in specialized applications remains a subject of theoretical consideration rather than demonstrated practice.
Surfactant and Emulsifier Research
The amphiphilic nature of Dodecanamide, N-[3-(4-morpholinyl)propyl]- suggests a potential role as a surfactant or emulsifier. The dodecanamide tail provides a nonpolar, oil-soluble component, while the morpholinyl group introduces a polar, water-soluble functionality. This molecular architecture is characteristic of substances that can reduce surface tension and stabilize emulsions. However, without experimental data on its critical micelle concentration (CMC), surface tension reduction capabilities, and emulsification performance, its efficacy in these roles remains speculative. Future research could focus on characterizing these fundamental surfactant properties to determine its viability for applications in industries such as cosmetics, detergents, and food science.
Polymer Chemistry and Additive Development
In the realm of polymer chemistry, the potential for Dodecanamide, N-[3-(4-morpholinyl)propyl]- as a polymer additive is an unexplored area. Its molecular structure could theoretically offer benefits such as improved processability, enhanced surface properties, or antistatic characteristics to various polymer matrices. The long alkyl chain might act as an internal lubricant or plasticizer, while the polar morpholine (B109124) group could influence surface energy and adhesion. However, no studies have been identified that investigate the incorporation of this compound into polymers or assess its impact on polymer properties.
Role in Chemical Probe Development for Biological Research
The use of Dodecanamide, N-[3-(4-morpholinyl)propyl]- as a chemical probe in biological research is another area with no significant published findings. Chemical probes are small molecules used to study and manipulate biological systems. The morpholine moiety is a common feature in various biologically active compounds, and the dodecanamide chain could facilitate membrane interaction. This combination could form the basis for designing probes to investigate cellular processes or protein functions. However, without any reported biological activity or target identification, its application as a chemical probe is purely conjectural at this time.
Interdisciplinary Research Opportunities
The lack of existing research on Dodecanamide, N-[3-(4-morpholinyl)propyl]- signifies a wide-open field for interdisciplinary investigation. Collaborative efforts between chemists, materials scientists, and biologists could unlock the potential of this molecule. For instance, synthetic chemists could create derivatives of the compound to fine-tune its properties for specific applications. Materials scientists could then test these derivatives as novel surfactants or polymer additives. Simultaneously, biologists could screen the compound and its analogues for any interesting biological activities, potentially leading to the development of new chemical probes or therapeutic leads. The journey from basic characterization to practical application for Dodecanamide, N-[3-(4-morpholinyl)propyl]- is yet to be undertaken, offering a blank canvas for scientific inquiry.
Q & A
Q. How does this compound compare structurally and functionally to other morpholine-containing amides in drug discovery?
- Methodology :
- Structural Comparison : Analyze analogs like N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine (anticancer candidate) and Stearamidopropyl Morpholine (surfactant). The dodecanamide’s shorter chain balances lipophilicity and solubility for diverse applications .
- Functional Screening : Test in phenotypic assays (e.g., cytotoxicity, antimicrobial activity) alongside morpholine-based FDA-approved drugs (e.g., Gefitinib derivatives) to identify unique mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
